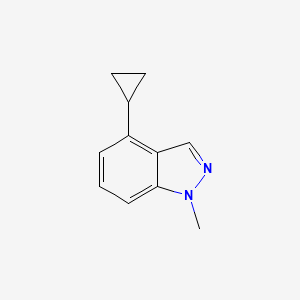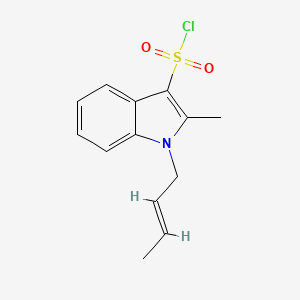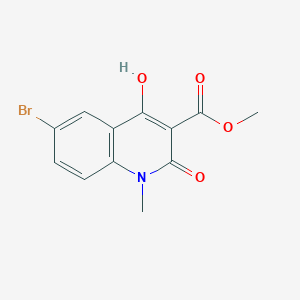![molecular formula C7H6N2O B12833290 Imidazo[2,1-b][1,3]oxazepine CAS No. 108745-29-5](/img/structure/B12833290.png)
Imidazo[2,1-b][1,3]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazo[2,1-b][1,3]oxazepine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound consists of a fused ring system containing both imidazole and oxazepine moieties, which contribute to its diverse chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Imidazo[2,1-b][1,3]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diketones with 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions . The addition of thionyl chloride can produce lactam in the absence of a catalyst . Another approach involves the condensation of 5-(4-bromo phenyl) imidazo[2,1-b]thiazole with different substituted aromatic amines, followed by cyclization using phthalic anhydride and glycine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up techniques apply. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: Imidazo[2,1-b][1,3]oxazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Imidazo[2,1-b][1,3]oxazepine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe for studying biological processes.
Industry: The compound finds applications in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Imidazo[2,1-b][1,3]oxazepine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact pathways and targets can vary depending on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Imidazo[2,1-b][1,3]oxazepine can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazole: Known for its broad pharmacological activities, including antitumoral and antiviral effects.
Benzo[f]imidazo[1,2-d][1,4]oxazepine: Exhibits significant biological activities and is used in drug discovery.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
108745-29-5 |
|---|---|
Molekularformel |
C7H6N2O |
Molekulargewicht |
134.14 g/mol |
IUPAC-Name |
imidazo[2,1-b][1,3]oxazepine |
InChI |
InChI=1S/C7H6N2O/c1-2-6-10-7-8-3-5-9(7)4-1/h1-6H |
InChI-Schlüssel |
ZGYZLNIMJPFPDV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CN=C2OC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(Chloromethyl)-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12833224.png)


![4-Isopropyl-7-methyl-1H-benzo[d]imidazol-2-ol](/img/structure/B12833238.png)






![1h-Thieno[2,3-f]benzimidazole](/img/structure/B12833296.png)

